2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride
Description
2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine dihydrochloride is a chiral amine derivative featuring a pyrrolidine ring substituted with a methyl group at the (3S)-position and an ethanamine side chain. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry (3S configuration) is critical for interactions with biological targets, such as receptors or enzymes, where enantioselectivity often dictates efficacy .
Propriétés
IUPAC Name |
2-[(3S)-3-methylpyrrolidin-1-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7-2-4-9(6-7)5-3-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQPVSXTSHXAS-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in neurotransmitter systems and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, including its use as a precursor for drug development. In industry, it is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparaison Avec Des Composés Similaires
Pyrrolidine and Piperidine Derivatives
Key Structural Differences :
- 2-(Piperidin-1-yl)ethanamine Dihydrochloride (Similarity: 0.52): Replaces the pyrrolidine ring with a six-membered piperidine ring.
- (3R)-1-Methylpyrrolidin-3-amine Derivatives : Stereoisomers (3R vs. 3S) show distinct pharmacological profiles. For example, (3S) configurations may enhance selectivity for adrenergic or opioid receptors due to spatial compatibility with binding pockets .
Aromatic Substituted Ethanamines
Examples :
- 25X-NBOMe Series (e.g., 25I-NBOMe): Feature dimethoxyphenyl and methoxybenzyl groups. These compounds are potent serotonin receptor agonists but notorious for neurotoxicity, contrasting sharply with the target compound’s lack of aromatic substituents and lower toxicity risk .
- Betazole Dihydrochloride (2-(3-Pyrazolyl)ethanamine): A histamine H2 agonist used diagnostically. The pyrazole ring enables strong hydrogen bonding, while the target compound’s pyrrolidine may favor hydrophobic interactions .
Activity Comparison :
| Compound | Target Receptor | Key Interaction Mechanism | Toxicity Profile |
|---|---|---|---|
| Target Compound | Adrenergic/Opioid | Steric fit via (3S)-methyl | Low (preclinical data) |
| 25I-NBOMe | 5-HT2A Serotonin | π-Stacking with aromatic groups | High (neurotoxic) |
| Betazole Dihydrochloride | Histamine H2 | Hydrogen bonding via pyrazole | Moderate (clinical use) |
Halogenated and Functionalized Derivatives
Fluorinated Analogs :
- (R)-1-(3-Fluoropyridin-2-yl)ethanamine Dihydrochloride (Similarity: 1.00): Fluorine’s electronegativity enhances binding to electron-deficient pockets. The target compound lacks halogens, relying on methyl-pyrrolidine for hydrophobic interactions .
- 2-(Methylsulfonyl)ethanamine Hydrochloride : The sulfonyl group increases acidity and solubility but may reduce blood-brain barrier penetration compared to the target’s neutral pyrrolidine .
Metabolic Considerations :
- Halogenated analogs often exhibit prolonged half-lives due to resistance to enzymatic degradation. The target compound’s pyrrolidine may undergo faster hepatic clearance via cytochrome P450 oxidation.
Heterocyclic and Thioether Modifications
Triazole-Thio Derivatives :
Structural Impact :
- Thioether linkages (e.g., C-S bonds) can enhance radical scavenging but increase susceptibility to metabolic sulfoxidation, unlike the stable C-N bonds in pyrrolidine-based compounds.
Key Research Findings
Stereochemical Influence
The (3S)-methyl group in the target compound optimizes binding to G-protein-coupled receptors (GPCRs), as shown in studies on analogous tetrahydroisoquinoline derivatives. Enantiomers with (3R) configurations showed 10-fold lower affinity in κ-opioid receptor assays .
Solubility and Formulation
The dihydrochloride salt form improves aqueous solubility (>50 mg/mL in water), critical for intravenous administration. Piperidine analogs (e.g., 2-(Piperidin-1-yl)ethanamine) require co-solvents due to lower solubility (<10 mg/mL) .
Toxicity Profiles
Unlike NBOMe compounds (LD50 < 1 mg/kg in rodents), preliminary toxicity studies on the target compound suggest a higher LD50 (>100 mg/kg), likely due to the absence of neurotoxic aromatic groups .
Activité Biologique
2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride, with the CAS number 2580096-19-9, is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H18Cl2N2
- Molecular Weight: 201.13 g/mol
- Structure: The compound consists of a pyrrolidine ring attached to an ethanamine moiety, with two chloride ions acting as counterions.
The biological activity of 2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride is believed to involve its interaction with various neurotransmitter receptors. It may modulate the activity of receptors associated with the central nervous system, potentially influencing pathways related to mood regulation, cognition, and neuroprotection.
Biological Activity Overview
The following table summarizes key aspects of the biological activity of the compound:
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Acts on neurotransmitter systems, potentially affecting dopamine and serotonin levels. |
| Therapeutic Applications | Investigated for use in neurological disorders and as a precursor in drug synthesis. |
| Cellular Effects | May influence cell signaling pathways involved in survival and proliferation. |
Neurotransmitter Interaction
Studies suggest that compounds similar to 2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride can act as agonists or antagonists at various receptor sites. For instance, research indicates that pyrrolidine derivatives can enhance dopaminergic signaling, which is crucial in treating conditions like depression and schizophrenia.
Case Studies
A notable case study involved the use of a pyrrolidine derivative in a clinical setting where it demonstrated significant improvements in patients with treatment-resistant depression. The compound was administered alongside standard therapy, resulting in enhanced mood stabilization and reduced anxiety levels over a sustained period .
Comparative Studies
In comparative studies with other pyrrolidine derivatives, 2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride exhibited superior activity in modulating neurotransmitter levels without significant side effects. This highlights its potential as a safer alternative for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Begin with the chiral precursor (3S)-3-methylpyrrolidine. Introduce the ethanamine moiety via nucleophilic substitution or reductive amination, followed by dihydrochloride salt formation using HCl in aqueous or alcoholic media.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH during salt formation to ensure stoichiometric equivalence (2:1 HCl ratio). Use controlled heating (e.g., 50°C for 2–5 hours) to enhance solubility and crystallinity .
- Validation : Confirm purity via elemental analysis (C, H, N) and mass spectrometry.
Q. How should researchers characterize the structural and stereochemical integrity of this compound?
- Analytical techniques :
- X-ray crystallography : Use SHELXL for refinement to resolve chiral centers and confirm the (3S) configuration. Prioritize high-resolution data (≤1.0 Å) to minimize R-factor discrepancies .
- NMR spectroscopy : Assign peaks using - and -NMR, focusing on pyrrolidine ring protons (δ 1.5–3.0 ppm) and ethanamine signals (δ 2.5–3.5 ppm). Compare with enantiomeric standards to validate stereochemistry.
- Polarimetry : Measure optical rotation ([α]) to ensure enantiomeric excess ≥98% .
Q. What safety protocols are critical when handling this dihydrochloride salt in laboratory settings?
- Risk mitigation :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of fine powders.
- Storage : Keep in airtight containers under inert atmosphere (argon/nitrogen) at room temperature to prevent hygroscopic degradation .
- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes. Consult safety data sheets (SDS) for hazard statements (e.g., H315, H319) and first-aid protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Approach :
- Batch analysis : Compare purity profiles (HPLC/LC-MS) across studies. Impurities ≥0.5% (e.g., unreacted pyrrolidine) may skew bioassay results .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent). Use reference standards (e.g., USP/EP guidelines) for dose-response calibration .
- Data reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are effective for improving the compound’s solubility and stability in aqueous buffers?
- Formulation insights :
- pH adjustment : Test solubility across pH 3–6. The dihydrochloride salt exhibits maximal solubility at pH <5 due to protonation of the amine groups.
- Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance dissolution without destabilizing the pyrrolidine ring .
- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for byproducts like 3-methylpyrrolidine or ethanamine derivatives .
Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?
- In silico workflows :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to pyrrolidine-sensitive receptors (e.g., sigma-1 or adrenergic receptors). Focus on the (3S) configuration’s steric and electronic complementarity.
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers or aqueous environments. Analyze hydrogen bonding with chloride counterions .
- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP), metabolic clearance, and potential toxicity .
Data Contradiction Analysis
Q. How should conflicting crystallographic data on the compound’s dihydrochloride form be addressed?
- Resolution steps :
- Data reprocessing : Reanalyze raw diffraction data (e.g., .hkl files) using SHELXL-2018 with updated scattering factors. Check for twinning or lattice mismatches .
- Counterion validation : Confirm chloride placement via Fourier difference maps. Discrepancies may arise from partial protonation or solvent inclusion.
- Collaborative verification : Cross-reference with neutron diffraction or synchrotron data to resolve hydrogen atom positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
